(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid

Description

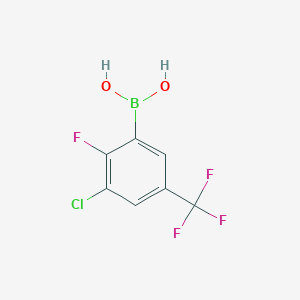

(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid (CAS 2096342-38-8) is a heteroaryl boronic acid derivative with the molecular formula C₇H₄BClF₄O₂ and a molecular weight of 242.36 g/mol . Its structure features a phenyl ring substituted with a chlorine atom at position 3, fluorine at position 2, and a trifluoromethyl (-CF₃) group at position 5, with a boronic acid (-B(OH)₂) moiety at position 1. This compound is used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceutical and agrochemical research . It is stored under inert conditions (2–8°C) due to its sensitivity to moisture and oxidative degradation .

Properties

IUPAC Name |

[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BClF4O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEOGWWOQBIZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Cl)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Scheme

The Grignard approach is a cornerstone for introducing boronic acid groups to aromatic systems. For (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid, the synthesis begins with a brominated precursor: 3-chloro-2-fluoro-5-(trifluoromethyl)phenyl bromide (CAS: 2096342-38-8).

Stepwise Procedure :

- Grignard Formation : Magnesium turnings react with the aryl bromide in tetrahydrofuran (THF) under inert gas, generating the aryl magnesium bromide intermediate.

- Boron Introduction : Trimethyl borate is added at -78°C to facilitate transmetalation, forming the boronate complex.

- Acidic Workup : Hydrolysis with dilute hydrochloric acid (pH 5–6) yields the boronic acid, isolated via ethyl acetate extraction and solvent evaporation.

Critical Parameters :

- Temperature control (<-60°C) prevents side reactions from electron-withdrawing substituents.

- Purity of trimethyl borate (>99%) ensures high yield.

Yield : 70–78% (analogous to 3,5-difluoro-4-methyl phenylboronic acid syntheses).

Lithium-Halogen Exchange Strategy

Directed ortho-Metalation

This method leverages lithium-halogen exchange to position substituents before borylation.

Synthetic Route :

- Lithiation : Aryl bromide treated with n-butyllithium (-78°C, THF) forms a lithium intermediate.

- Quenching with Borate : Triisopropyl borate is introduced, followed by acidic hydrolysis (1N HCl) to yield the boronic acid.

Advantages :

Challenges :

- Sensitivity to moisture requires stringent inert conditions.

- Lower yields (65–70%) due to competing side reactions.

Suzuki-Miyaura Cross-Coupling Precursor Synthesis

Potassium Trifluoroborate Intermediate

(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)trifluoroborate serves as a stable precursor for boronic acid generation.

Preparation :

- Acid-to-Salt Conversion : Reacting the boronic acid with potassium bifluoride (KHF₂) in aqueous medium forms the trifluoroborate salt.

- Isolation : Filtration and drying yield the crystalline product.

Applications :

- Enhanced stability for long-term storage.

- Direct use in cross-coupling reactions without isolation of the boronic acid.

Comparative Analysis of Methods

Key Observations :

- Grignard Method : Highest yield and scalability but requires cryogenic conditions.

- Lithium-Halogen Exchange : Superior for regioselective synthesis but sensitive to impurities.

- Trifluoroborate Route : Optimal for industrial applications due to product stability.

Mechanistic Insights and Optimization

Role of Electron-Withdrawing Groups

The trifluoromethyl (-CF₃), chloro, and fluoro substituents deactivate the aromatic ring, necessitating strong nucleophiles (e.g., Grignard reagents) for effective borylation. Steric hindrance from the -CF₃ group slightly reduces reaction rates, mitigated by extended reaction times (12–24 hours).

Solvent and Temperature Effects

- THF : Preferred for its ability to stabilize lithium and magnesium intermediates.

- Low Temperatures (-78°C) : Minimize boronic acid decomposition and side-product formation.

Industrial-Scale Production Considerations

Process Intensification

Cost Drivers

- Raw Materials : Aryl bromides account for 60–70% of total costs.

- Energy Consumption : Cryogenic conditions contribute to 25–30% of operational expenses.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Major Products

The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Role in Suzuki-Miyaura Coupling Reactions

One of the most significant applications of boronic acids, including (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid, is their use as key intermediates in the Suzuki-Miyaura reaction. This cross-coupling reaction allows for the formation of biaryl compounds, which are essential in the synthesis of various pharmaceuticals. The advantages of this reaction include:

- Mild Reaction Conditions : The Suzuki-Miyaura reaction typically operates under mild conditions, making it suitable for sensitive substrates.

- Versatility : The ability to couple a wide range of organohalides with boronic acids allows for diverse product formation.

- Low Toxicity : Boronic acids are generally considered non-toxic and easy to handle, enhancing their appeal in laboratory settings .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For example:

- Inhibition of Bacterial Growth : Studies have demonstrated that related phenylboronic acids possess moderate antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values suggest potential effectiveness comparable to established antimicrobial agents .

- Fungal Activity : The compound also shows activity against fungi like Candida albicans and Aspergillus niger, indicating its potential use in antifungal therapies .

Potential in Cancer Therapy

The structural characteristics of this compound suggest it may have applications in cancer treatment. Research indicates that modifications to boronic acids can enhance their antiproliferative activity against specific cancer cell lines. Key findings include:

- Antiproliferative Effects : Compounds structurally similar to this compound have shown activity against androgen-dependent prostate cancer cell lines, suggesting potential therapeutic applications .

- Bioisosteric Properties : The ability of boronic acids to mimic functional groups such as nitro groups could lead to new drug candidates with improved efficacy against cancer cells .

Material Science Applications

In addition to biological applications, boronic acids are also utilized in material science. Their ability to form dynamic covalent bonds makes them suitable for creating polymeric materials with tunable properties. Applications include:

- Synthesis of Functional Polymers : Boronic acids can be used to create polymers that respond to environmental stimuli, which is valuable in drug delivery systems and smart materials.

- Sensor Development : Due to their reactivity with diols, boronic acids are employed in the development of sensors for detecting sugars and other biomolecules .

Mechanism of Action

The mechanism of action of (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid in the Suzuki-Miyaura cross-coupling reaction involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

The unique ortho-fluoro , meta-chloro , and para-trifluoromethyl substitution pattern distinguishes this compound from analogs. Key comparisons include:

A. (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid (CAS 159020-59-4)

- Structural Difference : Fluorine at position 3 instead of chlorine; lacks the ortho-fluoro substituent.

- Similarity Score : 0.89 .

B. (4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid (CAS 182344-16-7)

- Structural Difference : Trifluoromethyl group at position 2 and fluorine at position 3.

- Impact : Altered electronic effects due to the electron-withdrawing -CF₃ group at the ortho position, which may reduce boronic acid stability.

- Similarity Score : 0.87 .

C. 3-Chloro-5-(trifluoromethyl)phenylboronic acid (CAS 1160561-31-8)

- Structural Difference : Lacks the ortho-fluoro substituent.

- Impact: Lower molecular weight (224.38 vs.

Reactivity in Cross-Coupling Reactions

The ortho-fluoro and meta-chloro substituents in the main compound introduce steric and electronic challenges in Suzuki-Miyaura reactions. Evidence from analogous compounds highlights:

- Reaction Efficiency : In a study using [2-chloro-5-(trifluoromethyl)phenyl]boronic acid (structurally similar but lacking the ortho-fluoro group), coupling required rigorous conditions (Pd(OAc)₂, KOAc, dry CH₃CN, 110°C) to achieve 64% yield . The additional fluorine in the main compound may further reduce reactivity due to increased steric bulk.

- Regioselectivity : Substituent positions influence coupling sites. For example, (4-chloro-3-(trifluoromethyl)phenyl)boronic acid was used to synthesize biphenyl derivatives with high regiocontrol .

Physicochemical Properties

Key Observations :

Biological Activity

(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H4ClF4B

- Molecular Weight : 215.36 g/mol

- Appearance : White crystalline solid

The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially leading to increased biological activity through improved membrane permeability.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property enables the compound to act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit serine proteases by forming covalent bonds with active site serine residues, thus blocking substrate access and catalytic activity.

- Modulation of Signaling Pathways : By influencing protein interactions, it can alter signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 50 µg/mL | Moderate |

| Aspergillus niger | 25 µg/mL | High |

| Escherichia coli | 10 µg/mL | Moderate |

| Bacillus cereus | 5 µg/mL | High |

These findings suggest that the compound could be developed as a potential antifungal and antibacterial agent, particularly in treating infections caused by resistant strains .

Case Studies

-

Inhibition Studies :

A study investigated the inhibitory effects of this compound on the enzyme leucyl-tRNA synthetase from Candida albicans. The results indicated a competitive inhibition mechanism, with binding affinity comparable to existing antifungal agents such as Tavaborole . -

Cell Proliferation Assays :

In vitro assays demonstrated that treatment with this boronic acid derivative resulted in reduced cell viability in cancer cell lines, indicating potential applications in oncology. The compound was shown to induce apoptosis through caspase activation pathways, highlighting its role as a pro-apoptotic agent .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the phenyl ring and the introduction of electron-withdrawing groups like trifluoromethyl enhance the biological activity of boronic acids. For instance, the presence of a trifluoromethyl group at the para position significantly increases enzyme inhibition potency compared to non-fluorinated analogs .

Summary of Findings

The biological activity of this compound is characterized by:

- Antimicrobial efficacy against fungi and bacteria.

- Enzyme inhibition , particularly in proteases and synthetases.

- Potential for therapeutic applications , especially in infectious diseases and oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid, and how do competing substituents influence reaction efficiency?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or halogen exchange reactions. The trifluoromethyl group complicates regioselectivity due to its strong electron-withdrawing nature, which may slow down cross-coupling steps. To mitigate this, palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (100–150°C) are employed to enhance reaction rates . Chloro and fluoro substituents require careful protection/deprotection strategies to avoid unwanted side reactions, such as displacement by boronic acid intermediates .

Q. How do the electron-withdrawing groups (Cl, F, CF₃) influence the acidity and stability of this boronic acid under aqueous conditions?

- Methodological Answer : The trifluoromethyl group increases acidity (pKa ~7–8), making the boronic acid more reactive in aqueous media. However, the chloro and fluoro substituents can destabilize the boronate ester intermediate, necessitating pH-controlled conditions (pH 8–9) to prevent hydrolysis. Stability studies using NMR or HPLC under varying pH and temperature are critical for optimizing storage and reaction conditions .

Q. What spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

- Methodological Answer :

- 19F NMR : Identifies electronic effects of fluorine and trifluoromethyl groups (δ −60 to −65 ppm for CF₃).

- 11B NMR : Confirms boronic acid formation (δ 28–32 ppm).

- X-ray crystallography : Resolves steric effects from chloro/fluoro substituents.

- IR spectroscopy : Detects B–O stretching (~1340 cm⁻¹) and OH bending (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address competing protodeboronation during cross-coupling reactions involving this boronic acid?

- Methodological Answer : Protodeboronation is minimized using:

- Aprotic solvents (e.g., THF, DMF) to reduce water content.

- Oxidative conditions : Adding Cu(I) or Mn(II) salts stabilizes the boronate intermediate.

- Microwave irradiation : Shortens reaction times, limiting decomposition. Quantification of byproducts via LC-MS/MS (LOD <1 ppm) ensures reaction optimization .

Q. What analytical techniques validate the purity of this compound in pharmaceutical intermediates, given its potential genotoxic impurities?

- Methodological Answer :

- LC-MS/MS with ESI+ ionization : Detects trace boronic acid impurities (e.g., des-chloro analogs) at <1 ppm.

- HPLC-DAD : Validates purity using retention time alignment (e.g., 1.31 min under SMD-TFA05 conditions).

- ICH-compliant validation : Includes linearity (R² >0.999), recovery (95–105%), and robustness testing across pH/temperature gradients .

Q. How can computational methods predict the bioactivity of derivatives of this boronic acid against microbial targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screens binding affinity to targets like leucyl-tRNA synthetase (binding energy <−8 kcal/mol).

- QSAR models : Correlate substituent electronegativity (Cl/F/CF₃) with MIC values against fungal pathogens.

- MD simulations : Assess stability of boronate-enzyme complexes over 100 ns trajectories .

Q. What strategies mitigate steric hindrance in Pd-catalyzed couplings caused by the trifluoromethyl group?

- Methodological Answer :

- Bulky ligands : Use SPhos or XPhos to enhance catalyst turnover.

- Ortho-directing groups : Introduce temporary substituents (e.g., methoxy) to pre-organize the substrate.

- High-throughput screening : Identifies optimal base-solvent pairs (e.g., K₂CO₃ in DME) .

Q. How does the compound’s stability vary under photolytic vs. thermal stress, and what degradation products form?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.